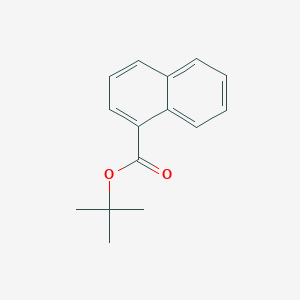![molecular formula C14H14N2O B11878789 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956432-29-4](/img/structure/B11878789.png)
8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound with a unique structure that combines a pyridine ring fused with an oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a variety of starting materials and catalysts.
Formation of the Oxazepine Ring: The oxazepine ring is then formed by reacting the pyridine derivative with an appropriate reagent, such as an epoxide or an aziridine, under specific conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form corresponding amines or alcohols.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases are commonly used.
Major Products
Oxidation Products: Oxides or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
- 6-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Uniqueness
8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is unique due to its specific structural features, such as the fused pyridine and oxazepine rings and the presence of a phenyl group
Eigenschaften
CAS-Nummer |
956432-29-4 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
8-phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C14H14N2O/c1-2-4-11(5-3-1)13-7-6-12-10-15-8-9-17-14(12)16-13/h1-7,15H,8-10H2 |
InChI-Schlüssel |
JSUWRGAMONONBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(CN1)C=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


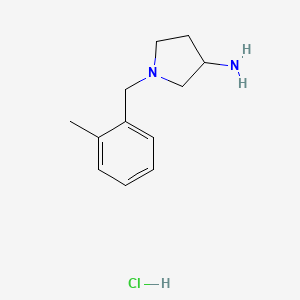
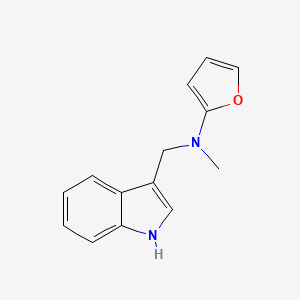
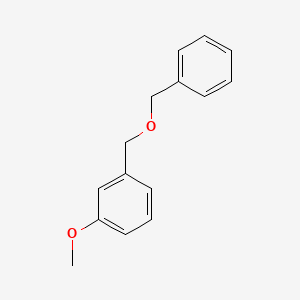



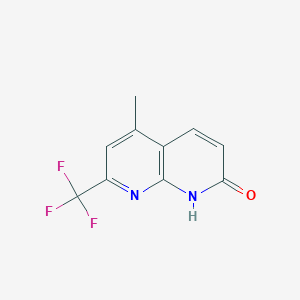
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)
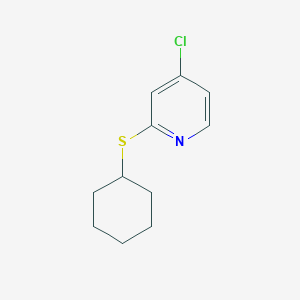
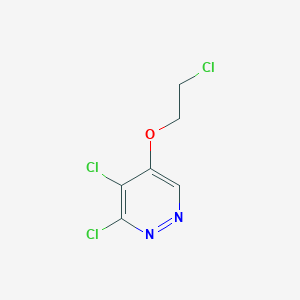

![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
